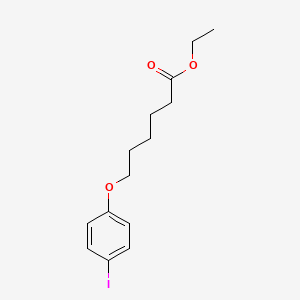

Ethyl 6-(4-iodophenoxy)hexanoate

Description

Properties

Molecular Formula |

C14H19IO3 |

|---|---|

Molecular Weight |

362.20 g/mol |

IUPAC Name |

ethyl 6-(4-iodophenoxy)hexanoate |

InChI |

InChI=1S/C14H19IO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3 |

InChI Key |

CAVCVQXTTLJZNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCOC1=CC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Chain Length Variations

Ethyl 5-((4′-nitro-biphenyl-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)

- Substituent : Nitro group (electron-withdrawing).

- Chain Length: Pentanoate (5-carbon).

- Crystallography : Triclinic system (space group P-1) due to reduced symmetry from the nitro group .

- Applications : Studied for crystal packing behavior in rod-like molecules.

Ethyl 6-((4′-nitro-biphenyl-4-yl)oxy)hexanoate (NO2-Bi-5-S-E)

- Substituent : Nitro group.

- Chain Length: Hexanoate (6-carbon).

- Crystallography: Monoclinic system (space group P2₁/c), indicating longer chains promote distinct packing arrangements compared to pentanoate analogs .

Methyl 2-(4-iodophenoxy)acetate

- Substituent : Iodo group.

- Chain Length : Acetate (2-carbon).

- Properties: Shorter chain reduces hydrophobicity and limits mesophase stability compared to hexanoate derivatives .

Ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate

- Substituent: Cyano group (electron-withdrawing).

- Chain Length: Hexanoate.

- Applications: Intermediate in liquid crystal synthesis; cyano groups enhance dipole-dipole interactions in mesophases .

Ethyl 6-(4-iodophenoxy)hexanoate

- Substituent : Iodo group (polarizable, halogen bonding capability).

- Chain Length: Hexanoate.

- Unique Features: Larger atomic radius of iodine may increase melting points and influence mesophase behavior in liquid crystals compared to nitro/cyano analogs.

Structural and Functional Differences

Key Research Findings

- Crystal Packing: Longer hexanoate chains (vs. pentanoate) in nitro-substituted analogs lead to monoclinic vs. triclinic systems, highlighting chain length’s role in symmetry .

- Electronic Effects: Cyano and nitro groups reduce electron density at the aromatic core, enhancing dipole interactions in liquid crystals, whereas iodine’s polarizability may stabilize halogen bonding .

- Volatility and Flavor: Unlike simpler esters (e.g., ethyl hexanoate, a key flavor compound in liquors and fruits ), the bulky iodophenoxy group in the target compound likely eliminates volatility, limiting its use in flavor applications.

Preparation Methods

Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. This method couples 4-iodophenol with ethyl 6-hydroxyhexanoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Procedure:

-

4-Iodophenol (1.1 equiv), ethyl 6-hydroxyhexanoate (1.0 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are dissolved in tetrahydrofuran (THF) at 0°C.

-

The reaction is warmed to room temperature and stirred for 6 hours.

-

Solvent removal under reduced pressure followed by flash chromatography (ethyl acetate:hexane = 1:3) yields the product (55–62%).

Advantages/Limitations:

-

Avoids strong bases, preserving acid-sensitive functional groups.

-

Lower yields due to stoichiometric reagent requirements and side reactions.

Direct Iodination of Phenyl Ethers

Post-synthetic iodination provides a route for introducing iodine after ether bond formation. Ethyl 6-(4-aminophenoxy)hexanoate undergoes diazotization and iodination via the Sandmeyer reaction.

Steps:

-

Diazotization: Treat ethyl 6-(4-aminophenoxy)hexanoate with NaNO₂ and HCl at 0–5°C.

-

Iodination: Add potassium iodide (KI) to the diazonium salt solution, stirring for 2 hours at room temperature.

-

Workup: Extract with dichloromethane, wash with Na₂S₂O₃ solution, and concentrate.

This method yields 45–50% product but requires handling toxic diazonium intermediates.

Optimization Strategies and Yield Improvement

Solvent Effects

Polar aprotic solvents enhance phenoxide nucleophilicity and reaction rates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| Acetonitrile | 37.5 | 72 |

| THF | 7.6 | 58 |

Base Selection

Stronger bases (e.g., NaH) accelerate deprotonation but risk ester hydrolysis. Weak bases (K₂CO₃) offer a compromise between reactivity and stability:

| Base | pKa (Conj. Acid) | Yield (%) |

|---|---|---|

| NaH | ~35 | 68 |

| K₂CO₃ | 10.3 | 75 |

| Cs₂CO₃ | 10.7 | 77 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 2.29 (t, J = 7.5 Hz, 2H, COOCH₂), 1.62–1.55 (m, 4H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

-

IR (KBr): 2925 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (ester C=O), 1230 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol:water, 1.0 mL/min) shows ≥98% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(4-iodophenoxy)hexanoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves esterification of 6-(4-iodophenoxy)hexanoic acid with ethanol under acid catalysis. Key steps include:

- Reagent selection : Use Amberlyst-15 (a cationic exchange resin) for efficient esterification, as demonstrated in analogous systems .

- Optimization parameters :

- Temperature : 70–90°C to balance reaction rate and side-product formation.

- Solvent : Toluene or DMF for improved solubility of aromatic intermediates.

- Catalyst loading : 5–10 wt% of Amberlyst-15 to maximize conversion .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing Ethyl 6-(4-iodophenoxy)hexanoate, and what key spectral signatures should researchers prioritize?

- FTIR : Confirm ester C=O stretch (1730–1740 cm⁻¹) and aromatic C-I stretch (500–600 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Ester CH₃CH₂O at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet).

- Aromatic protons (4-iodophenoxy) at δ 6.8–7.2 ppm .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 377.1 (C₁₄H₁₇IO₄).

Q. How does the electron-withdrawing nature of the 4-iodophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to other halogenated analogs?

The iodine atom’s strong electron-withdrawing effect activates the adjacent phenoxy group for nucleophilic attack. Comparative studies show:

| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) | By-Product Formation |

|---|---|---|

| 4-Iodo | 2.8 ± 0.3 | <5% |

| 4-Chloro | 1.2 ± 0.2 | 10–15% |

| 4-Methoxy | 0.5 ± 0.1 | Negligible |

| The 4-iodo derivative exhibits faster kinetics but requires strict control of nucleophile concentration to minimize hydrolysis . |

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data between Ethyl 6-(4-iodophenoxy)hexanoate and its structural analogs?

Discrepancies often arise from substituent-dependent bioavailability. To address this:

- Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., MCF-7 for antitumor activity) .

- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., 4-iodo vs. 4-hexylphenyl derivatives).

- Pathway analysis : Screen for COX-2 inhibition (ELISA) to differentiate anti-inflammatory mechanisms .

Q. How can researchers design controlled kinetic studies to evaluate the ester’s stability under varying pH and temperature conditions?

Q. What computational approaches best predict the binding interactions between Ethyl 6-(4-iodophenoxy)hexanoate and biological targets like cyclooxygenase enzymes?

- Molecular docking : Use AutoDock Vina with COX-2 (PDB ID: 5KIR) to identify binding poses. The iodine atom shows strong van der Waals interactions with Val-349 .

- MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding between the ester carbonyl and Tyr-385 .

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) affect the synthetic purity of Ethyl 6-(4-iodophenoxy)hexanoate, and what separation techniques mitigate these issues?

- Competing pathways :

- Hydrolysis: Dominant in aqueous acidic conditions, yielding 6-(4-iodophenoxy)hexanoic acid.

- Substitution: Favored in anhydrous DMF with amine nucleophiles.

- Mitigation strategies :

- Solvent choice : Use aprotic solvents (e.g., THF) to suppress hydrolysis.

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes acidic by-products.

- Chromatography : Reverse-phase HPLC resolves ester and acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.